LDN-193189 dihydrochloride

BMP signaling SMAD phosphorylation kinase inhibition

LDN-193189 dihydrochloride is the benchmark BMP type I receptor inhibitor for research demanding potent pan-ALK blockade (ALK1/2/3/6) with a 200-fold selectivity window over TGF-β—eliminating confounding pathway cross-reactivity. The dihydrochloride salt ensures aqueous solubility for DMSO-free stem cell differentiation, organoid culture, and chronic in vivo dosing. Validated in caALK2-transgenic FOP models, ACVR1-mutant DIPG brain tumor studies, and vascular calcification models. Procure only CAS 1435934-00-1 to ensure the defined IC50 (5 nM for SMAD1/5/8 phosphorylation) that enables reproducible BMP pathway titration.

Molecular Formula C25H24Cl2N6
Molecular Weight 479.4 g/mol
Cat. No. B560336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-193189 dihydrochloride
Synonyms4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride
Molecular FormulaC25H24Cl2N6
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl
InChIInChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H
InChIKeyCMQXLLAILGGLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDN-193189 Dihydrochloride: A Potent and Selective BMP Type I Receptor Inhibitor for Preclinical Signaling Research and Drug Discovery


LDN-193189 dihydrochloride is a small-molecule ATP-competitive inhibitor of bone morphogenetic protein (BMP) type I receptor kinases, specifically targeting activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6 [1]. As a derivative of dorsomorphin, it exhibits significantly enhanced potency and selectivity for BMP signaling over transforming growth factor-beta (TGF-β) signaling [2]. The dihydrochloride salt formulation (CAS 1435934-00-1) provides improved aqueous solubility, making it suitable for both in vitro cellular assays and in vivo animal studies .

Why BMP Inhibitors Are Not Interchangeable: LDN-193189 Dihydrochloride's Defined Selectivity and Potency Profile


BMP type I receptor inhibitors vary dramatically in their potency, kinase selectivity profiles, and functional activity in cellular versus biochemical assays, making direct substitution scientifically unsound. While compounds such as dorsomorphin, DMH1, K02288, and ML347 all target the BMP signaling pathway, each exhibits distinct IC50 values across ALK family members, divergent off-target profiles, and differing degrees of TGF-β pathway cross-reactivity [1]. LDN-193189 dihydrochloride is characterized by pan-BMP type I receptor inhibition with sub-nanomolar to low nanomolar potency against ALK1/2/3/6, coupled with a 200-fold selectivity window over TGF-β type I receptors . This specific fingerprint dictates its utility in experimental systems where broad BMP pathway blockade is required without confounding TGF-β pathway inhibition.

LDN-193189 Dihydrochloride Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and In Vivo Validation


Enhanced BMP Pathway Potency: LDN-193189 Versus Parent Compound Dorsomorphin

LDN-193189 demonstrates a 94-fold improvement in potency for inhibiting BMP4-mediated SMAD1/5/8 phosphorylation compared to its parent compound dorsomorphin [1]. This enhanced potency translates directly to lower effective concentrations in cellular assays and reduced compound consumption in long-term differentiation studies.

BMP signaling SMAD phosphorylation kinase inhibition osteogenic differentiation

Kinase Domain Selectivity Profiling: LDN-193189 Versus DMH1 Across ALK Family Receptors

LDN-193189 exhibits broad pan-BMP type I receptor inhibition, whereas DMH1 demonstrates significantly weaker activity against ALK3 and ALK6 . This distinction is critical for experimental designs requiring comprehensive BMP pathway blockade versus those needing ALK2-predominant inhibition.

kinase selectivity ALK2 ALK3 BMP type I receptors off-target profiling

Pathway Selectivity: BMP Versus TGF-β Receptor Discrimination

LDN-193189 maintains a 200-fold selectivity window for BMP type I receptors (ALK1/2/3/6) over TGF-β type I receptors (ALK4/5/7), a property that distinguishes it from less selective BMP inhibitors and enables clean dissection of BMP-specific phenotypes . In transcriptional activity assays, LDN-193189 inhibits TGF-β type I receptors only at concentrations exceeding 500 nM.

TGF-β superfamily pathway selectivity ALK4 ALK5 ALK7 off-target signaling

In Vivo Pharmacodynamics: Oral Bioavailability and Target Engagement Validation

LDN-193189 is orally bioavailable with demonstrated brain penetration and sustained target engagement in murine models, properties that are not uniformly present across all BMP inhibitor chemotypes [1]. Following a single oral dose, LDN-193189 achieves measurable blood, plasma, and brain tissue concentrations within 2 hours, with downstream SMAD1/5/8 phosphorylation inhibition confirmed by Western blot in orthotopic tumor tissue after 28 days of daily oral administration [2].

oral bioavailability pharmacokinetics in vivo efficacy brain penetration PK/PD

Salt Form Optimization: Aqueous Solubility Advantage of the Dihydrochloride Salt

The dihydrochloride salt form of LDN-193189 (CAS 1435934-00-1) provides water solubility of up to 24 mg/mL (50.06 mM), in contrast to the free base form which is insoluble in water and limited to 0.1 mg/mL (0.24 mM) in DMSO . This formulation distinction is critical for in vivo studies where DMSO-free aqueous vehicles are required.

salt formulation aqueous solubility in vivo formulation DMSO-free cell culture

In Vivo Efficacy: Reduction of Heterotopic Ossification in a Genetically Defined FOP Mouse Model

In a transgenic mouse model expressing constitutively active ALK2 (caALK2), the genetic lesion underlying fibrodysplasia ossificans progressiva (FOP), LDN-193189 treatment significantly reduced ectopic bone formation and functional impairment [1]. This in vivo efficacy has not been equivalently demonstrated for dorsomorphin, DMH1, or K02288 in the same rigorous FOP model.

fibrodysplasia ossificans progressiva heterotopic ossification ACVR1 mutation caALK2 preclinical efficacy

LDN-193189 Dihydrochloride: High-Impact Research Applications Driven by Quantitative Differentiation Evidence


Fibrodysplasia Ossificans Progressiva (FOP) and Heterotopic Ossification Preclinical Modeling

LDN-193189 dihydrochloride is the benchmark tool compound for investigating BMP signaling in FOP and heterotopic ossification. Its validation in the caALK2-transgenic mouse model—where it significantly reduces ectopic bone formation [1]—distinguishes it from all other commercially available BMP inhibitors. The compound's 200-fold BMP/TGF-β selectivity ensures that observed anti-ossification effects are attributable to ALK2/3 inhibition rather than TGF-β pathway cross-reactivity. Procurement of the dihydrochloride salt is essential for chronic in vivo studies due to its aqueous solubility enabling DMSO-free formulation.

Stem Cell Differentiation and Organoid Culture Requiring Precise BMP Pathway Modulation

For directed differentiation of human pluripotent stem cells and organoid culture systems where BMP signaling must be precisely titrated, LDN-193189 dihydrochloride offers defined potency parameters (IC50 = 5 nM for SMAD1/5/8 phosphorylation [1]) that enable reproducible pathway modulation. The 94-fold potency advantage over dorsomorphin translates to lower working concentrations (typically 0.1-1 µM versus 5-10 µM for dorsomorphin), reducing cumulative compound exposure and potential off-target effects during extended culture periods. The water-soluble dihydrochloride salt facilitates preparation of DMSO-free differentiation media, a critical consideration for sensitive stem cell cultures.

Diffuse Intrinsic Pontine Glioma (DIPG) and CNS-Targeted Oncology Research

LDN-193189 dihydrochloride is uniquely qualified for CNS oncology applications based on demonstrated oral bioavailability and brain penetration [1]. In preclinical DIPG models bearing ACVR1 mutations, daily oral administration of LDN-193189 achieved sustained target inhibition in brain tumor tissue [2]. Alternative BMP inhibitors (DMH1, K02288, ML347) lack equivalent published CNS penetration data or established oral bioavailability profiles. For researchers investigating ACVR1-mutant gliomas or BMP signaling in brain metastases, LDN-193189 dihydrochloride represents the only BMP inhibitor with validated brain exposure and intracranial target engagement.

Vascular Calcification and Cardiovascular BMP Signaling Studies

In cardiovascular research examining BMP-mediated vascular calcification and atherosclerosis, LDN-193189 has demonstrated robust in vivo efficacy. Prolonged treatment of LDLR-/- mice with LDN-193189 (2.5 mg/kg i.p. daily for 20 weeks) potently inhibited atheroma development and vascular calcification [1], while in MGP-/- mice, BMP signaling inhibition reduced vascular calcification by 80% [2]. The compound's defined 200-fold selectivity for BMP over TGF-β signaling is particularly critical in cardiovascular systems where TGF-β pathways exert opposing or compensatory effects. The dihydrochloride formulation enables consistent aqueous dosing for long-term cardiovascular studies where DMSO vehicles may confound vascular phenotype interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-193189 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.